Oxazolo[5,4-d]pyrimidin-7-amine
Overview
Description
Synthesis Analysis
The synthesis of oxazolo[5,4-d]pyrimidines involves several methods, including the preparation of 2-substituted 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones through "click" chemistry utilizing copper-catalyzed Huisgen 1,3-dipolar cycloadditions. These methods allow for the introduction of various substituents, enhancing the compound's utility for further biological and chemical studies (Mandal et al., 2008).
Molecular Structure Analysis
The molecular structure of oxazolo[5,4-d]pyrimidines has been elucidated through various spectroscopic techniques, including X-ray diffraction. These studies reveal the compound's tautomeric states and potential for binding with metal ions, which is crucial for understanding its reactivity and interactions with biological targets (Haj et al., 2000).
Chemical Reactions and Properties
Oxazolo[5,4-d]pyrimidines undergo various chemical reactions, including nucleophilic substitutions and heterocyclization, leading to diverse derivatives with potential pharmacological activities. The reactivity of these compounds towards different chemical reagents underscores their versatility in synthetic chemistry (Akbarzadeh et al., 2016).
Scientific Research Applications
Biological Activity and Inhibition Properties : Oxazolo[5,4-d]pyrimidines are analogous to 9-oxa-purine nucleic acid bases and have been found to exhibit biological activity. Some derivatives, such as 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones, can inhibit ricin, a toxic protein (Mandal et al., 2008).
Synthesis Methods : Efficient synthesis methods for trisubstituted oxazolo[5,4-d]pyrimidi-7(6H)-ones have been developed, which are important for further research and application in drug development (Zeng et al., 2015).
Antitumor Activities : Certain 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives exhibit potent antitumor activities and FGFR1-inhibition, suggesting potential use in cancer treatment (Ye et al., 2015).
Spectroscopic Properties : Studies on the spectroscopic properties and chemical characteristics of various substituted oxazolo[5,4-d]pyrimidines have been conducted to compare them with purine derivatives, contributing to understanding their potential applications (Ohtsuka, 1970).
Biological Targets and Pathogenetic Mechanisms : Oxazolo[5,4-d]pyrimidines have been studied for their significant activity as agonists and antagonists in signaling pathways that regulate the cell life cycle. They are considered potential therapeutic agents for various diseases (Zhirnov et al., 2021).
Antiepileptic Activities : Some derivatives have shown promising antiepileptic activities in vitro, offering potential for developing new antiepileptic drugs (Ding et al., 2019).
Cannabinoid Receptor Binding : Novel oxazolo[5,4-d]pyrimidines have been synthesized and evaluated for their activity towards cannabinoid receptors. Some compounds show binding affinity and selectivity, indicating potential for developing drugs targeting these receptors (Tuo et al., 2018).
properties
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDZQWVZICYPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)OC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294259 | |
Record name | Oxazolo[5,4-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Oxazolo[5,4-d]pyrimidin-7-amine | |
CAS RN |
10325-61-8 | |
Record name | NSC95633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazolo[5,4-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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